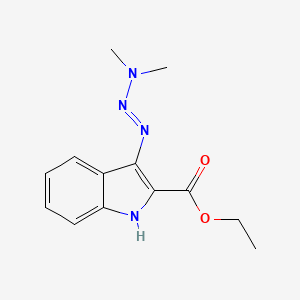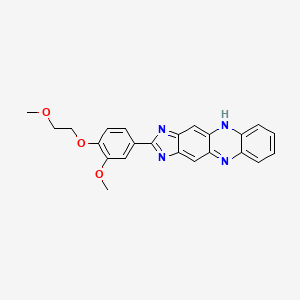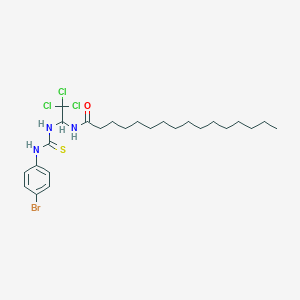
N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a dimethoxyphenyl group and a nitrobenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide typically involves the nitration of 2,4-dimethoxybenzoic acid followed by amide formation. The nitration is achieved using nitric acid in acetic acid, resulting in the selective introduction of a nitro group at the desired position on the benzene ring . The subsequent amide formation involves the reaction of the nitrated product with 4-methylbenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: The major product is N-(2,4-dimethoxyphenyl)-4-methyl-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antibacterial and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is utilized in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial proteins . The nitro group plays a crucial role in this inhibitory activity by interacting with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also contains a dimethoxyphenyl group and exhibits potent antiproliferative activity.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Another similar compound used in the synthesis of bioactive molecules.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and amide groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(8-14(10)18(20)21)16(19)17-13-7-6-12(22-2)9-15(13)23-3/h4-9H,1-3H3,(H,17,19) |
InChI Key |
QDLWMICVZVPKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)

![1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)



![4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11985668.png)
![2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol](/img/structure/B11985676.png)



